Tosufloxacin

Antimicrobial susceptibility testing MIC comparison Gram-positive infections

Tosufloxacin is a third-generation fluoroquinolone with demonstrated superiority over ciprofloxacin and levofloxacin in Gram-positive coverage: MIC values are 4- to 16-fold lower for key cocci, including S. aureus (MIC90 0.016 µg/mL vs 0.5 µg/mL for ciprofloxacin). Its narrow mutant selection window reduces resistance risk, and it maintains activity against macrolide-resistant Mycoplasma pneumoniae and atypical pathogens (Chlamydia spp. MIC 0.031–0.125 µg/mL). For respiratory, urinary, and pediatric infection research, Tosufloxacin provides a pharmacokinetically validated alternative where standard fluoroquinolones fail. Procure in powder or tosylate hydrate form for your susceptibility and PK-PD studies.

Molecular Formula C19H15F3N4O3
Molecular Weight 404.3 g/mol
CAS No. 100490-36-6
Cat. No. B025142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTosufloxacin
CAS100490-36-6
Synonyms7-(3-amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid
7-(3-aminopyrrolin-1-yl)-1-(2,4-diflurophenyl)-1.4-dihydro-6-fluoro-4-oxo-1,8-napthyridine-3-carboxylic acid
A 60969
A 61827
A-60969
A-61827
A-64730
T 3262
T-3262
tosufloxacin
tosufloxacin citric anhydride
tosufloxacin tosilate
tosufloxacin, 4-toluene sulfonate
Molecular FormulaC19H15F3N4O3
Molecular Weight404.3 g/mol
Structural Identifiers
SMILESC1CN(CC1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F
InChIInChI=1S/C19H15F3N4O3/c20-9-1-2-15(13(21)5-9)26-8-12(19(28)29)16(27)11-6-14(22)18(24-17(11)26)25-4-3-10(23)7-25/h1-2,5-6,8,10H,3-4,7,23H2,(H,28,29)
InChIKeyWUWFMDMBOJLQIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Structure & Identifiers


Interactive Chemical Structure Model





Tosufloxacin (CAS 100490-36-6) Procurement Guide: Fluoroquinolone Antibiotic for Gram-Positive and Atypical Pathogen Infections


Tosufloxacin (CAS 100490-36-6), also available as tosufloxacin tosilate hydrate, is a fluoroquinolone antibacterial agent originally developed by Toyama Chemical Co., Ltd. and marketed under the brand name Ozex [1]. It inhibits bacterial DNA gyrase and topoisomerase IV, exhibiting broad-spectrum activity against Gram-positive bacteria, Gram-negative bacteria, anaerobic bacteria, and atypical pathogens including Chlamydia and Mycoplasma species . Tosufloxacin is approved for clinical use in Japan and other markets for the treatment of respiratory tract infections, urinary tract infections, otitis media, and oral infections, with specific pediatric formulations available [2].

Why Tosufloxacin Cannot Be Substituted with Other Fluoroquinolones: Key Differentiation Evidence


Fluoroquinolones exhibit substantial variability in antibacterial spectrum, potency against Gram-positive versus Gram-negative organisms, bactericidal kinetics, mutant selection properties, and tissue penetration profiles [1]. Tosufloxacin demonstrates MIC values against Gram-positive cocci that are 4- to 16-fold lower than those of ciprofloxacin and levofloxacin [2], exhibits a longer post-antibiotic effect against Streptococcus pneumoniae [3], and shows a narrower mutant selection window with no resistant mutants selected in MSW studies compared to levofloxacin [4]. Substituting tosufloxacin with ciprofloxacin or levofloxacin may therefore compromise Gram-positive coverage, increase resistance selection risk, and alter bactericidal dynamics, rendering generic class-level interchange inappropriate without specific susceptibility confirmation.

Tosufloxacin Product-Specific Quantitative Evidence for Scientific Selection and Procurement


Tosufloxacin vs. Ciprofloxacin: Superior Gram-Positive MIC Potency Against Staphylococcus aureus

Tosufloxacin exhibits significantly lower MIC90 values against ciprofloxacin-susceptible Staphylococcus aureus compared to ciprofloxacin and fleroxacin [1]. The MIC90 for tosufloxacin was 0.016 μg/mL, which is 31-fold lower than ciprofloxacin (0.5 μg/mL) and fleroxacin (0.5 μg/mL), and 3.75-fold lower than sparfloxacin (0.06 μg/mL). Tosufloxacin MICs were generally 8- to 16-fold lower than those for sparfloxacin or ciprofloxacin across the tested panel [1].

Antimicrobial susceptibility testing MIC comparison Gram-positive infections

Tosufloxacin vs. Ciprofloxacin and Ofloxacin: 8- to 32-Fold Superior Anti-Chlamydial MIC Activity

Tosufloxacin demonstrates MIC values against Chlamydia species that are substantially lower than those of older fluoroquinolones [1]. Against Chlamydia psittaci, C. trachomatis, and C. pneumoniae, tosufloxacin MICs ranged from 0.031 to 0.125 μg/mL. These values were lower than those of erythromycin (0.25 to 0.5 μg/mL) and ofloxacin and ciprofloxacin (0.5 to 1.0 μg/mL) [1].

Atypical pathogens Chlamydia Respiratory infections

Tosufloxacin vs. Levofloxacin: Narrower Mutant Selection Window and No Resistance Emergence in S. pneumoniae

In a study evaluating the mutant selection window (MSW) of four quinolones against 92 clinical isolates of S. pneumoniae, H. influenzae, and M. catarrhalis, no resistant mutants were selected in the MSW of tosufloxacin, sitafloxacin, or garenoxacin. In contrast, 5 of 30 S. pneumoniae strains (16.7%) selected based on the MSW of levofloxacin acquired resistance to levofloxacin, with gyrA and/or parC mutations detected [1]. The MIC90 and MPC90 of levofloxacin (0.781 μg/mL and 6.250 μg/mL) were higher than those for tosufloxacin and the other quinolones tested [1].

Resistance prevention Mutant selection window Streptococcus pneumoniae

Tosufloxacin vs. Levofloxacin, Ciprofloxacin, and Sparfloxacin: Superior Bactericidal Activity and Extended PAE Against S. pneumoniae

Tosufloxacin was identified as the most bactericidal quinolone at the optimum bactericidal:MIC ratio (OBMR) against Streptococcus pneumoniae, with a rank order of potency: tosufloxacin > levofloxacin > ciprofloxacin > sparfloxacin [1]. After 2-hour exposure at each quinolone's OBMR, tosufloxacin exhibited a post-antibiotic effect (PAE) approximately 2.3–2.6 times longer than the other quinolones tested [1]. The study attributed this enhanced bactericidal activity to the 2,4-difluorophenyl group at the N-1 position of the quinolone nucleus [1].

Bactericidal kinetics Post-antibiotic effect Streptococcus pneumoniae

Tosufloxacin Pediatric Dosing: Body-Weight Correlated Pharmacokinetics Supporting 4 mg/kg Bid Regimen

Population pharmacokinetic analysis of tosufloxacin granules in 222 pediatric patients (1–15 years) with pneumonia or acute otitis media demonstrated that oral clearance (CL/F) and volume of distribution (Vd/F) were significantly correlated with body weight [1]. Plasma concentration-time profiles following 4 mg/kg twice-daily dosing in pediatric subjects were similar to those observed with 200 mg doses in adults [1]. Monte Carlo simulation indicated that a twice-daily oral dose of 4 mg/kg tosufloxacin is expected to achieve target fAUC/MIC ratios for S. pneumoniae, M. catarrhalis, and H. influenzae [1].

Pediatric pharmacokinetics Population PK-PD Dosing optimization

Tosufloxacin Procurement Application Scenarios Based on Quantitative Evidence


Pediatric Respiratory Infections: Community-Acquired Pneumonia and Acute Otitis Media

Tosufloxacin is supported by population PK-PD data in pediatric patients aged 1–15 years with pneumonia or acute otitis media [1]. A twice-daily oral dose of 4 mg/kg achieves pharmacokinetic profiles comparable to 200 mg adult dosing and attains target fAUC/MIC ratios for S. pneumoniae, M. catarrhalis, and H. influenzae [1]. Pediatric fine granules formulation is available under the Ozex brand with established patent protection [2].

Macrolide-Resistant Mycoplasma pneumoniae (MRMP) Infections

Recent clinical evidence indicates that tosufloxacin demonstrates efficacy against macrolide-resistant Mycoplasma pneumoniae (MRMP) infections in pediatric patients [1]. While minocycline shows greater efficacy, tosufloxacin provides a fluoroquinolone alternative for MRMP where macrolides have failed and tetracycline class agents are contraindicated or unavailable. This is a specific differentiation scenario where procurement selection of tosufloxacin over macrolide antibiotics is justified by resistance profile.

Atypical Pathogen Respiratory Infections Requiring Chlamydia Coverage

For respiratory infections involving Chlamydia pneumoniae or C. psittaci, tosufloxacin's MIC range of 0.031–0.125 μg/mL represents an 8- to 32-fold improvement over ciprofloxacin and ofloxacin (MIC 0.5–1.0 μg/mL) [1]. In a murine C. psittaci pneumonia model, tosufloxacin 40 mg/kg q12h achieved 60% survival compared to 53% for ofloxacin at equivalent dosing [1]. This quantifiable advantage supports tosufloxacin procurement for atypical pneumonia treatment protocols.

Gram-Positive Infections Where Ciprofloxacin MIC Exceeds Susceptibility Threshold

In clinical isolates of S. aureus, tosufloxacin MIC90 is 0.016 μg/mL, 31-fold lower than ciprofloxacin MIC90 of 0.5 μg/mL [1]. For Gram-positive cocci generally, tosufloxacin MICs are 8- to 16-fold lower than sparfloxacin or ciprofloxacin [1]. This potency advantage makes tosufloxacin a procurement-relevant alternative when ciprofloxacin MICs approach or exceed susceptibility breakpoints for Gram-positive pathogens.

Technical Documentation Hub

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